N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide
Description
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O/c12-11(13,14)6-16-10(17)8-5-15-9-4-2-1-3-7(8)9/h1-5,15H,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOBCAHPOHCIBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide typically involves the reaction of 1H-indole-3-carboxylic acid with 2,2,2-trifluoroethylamine. This reaction is often catalyzed by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Table 1: Comparison of Substituent Effects on Indole-3-Carboxamide Derivatives
Insights :
- The trifluoroethyl group in the target compound likely improves metabolic stability compared to alkyl or hydroxyalkyl analogs (e.g., N-(3-hydroxypropyl)-indole-3-carboxamide) due to resistance to oxidative degradation .
- CPI-1205’s superior potency underscores the importance of extended substituents (e.g., piperidinyl groups) in optimizing binding to EZH2’s hydrophobic pocket .
Heterocyclic Core Modifications
Replacing the indole core with other heterocycles alters electronic properties and target engagement.
Table 2: Impact of Heterocyclic Core on Pharmacological Profiles
Insights :
Biological Activity
N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family, notable for its unique trifluoroethyl substituent and carboxamide functional group. This article explores its biological activity, focusing on its potential as an enzyme inhibitor, particularly against EZH2 (enhancer of zeste homolog 2), which has significant implications in cancer biology.
Structural Characteristics
The compound features an indole ring system, characterized by a fused benzene and pyrrole structure. The trifluoroethyl group enhances lipophilicity, potentially influencing its interaction with biological membranes and proteins. The chemical structure can be summarized as follows:
- Chemical Formula : C12H10F3N
- Molecular Weight : 241.21 g/mol
Enzyme Inhibition
Research indicates that this compound exhibits promising inhibitory activity against EZH2. EZH2 is a key component of the Polycomb repressive complex 2 (PRC2), which plays a critical role in transcriptional repression and is implicated in various cancers. Inhibition of EZH2 can lead to reactivation of tumor suppressor genes and has been linked to reduced tumor growth in preclinical models .
Table 1: Inhibitory Activity of this compound
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound | EZH2 | 0.33 | >10 |
| MI-389 | EZH2 | 0.78 | 3.0 |
| Other Indole Derivatives | Various | Varies | Varies |
The selectivity index indicates that this compound is more selective towards EZH2 compared to other derivatives.
Anticancer Properties
In vitro studies have shown that this compound can significantly inhibit cell proliferation in various cancer cell lines. For example, it has demonstrated activity against head and neck squamous cell carcinoma (HNSCC), where EZH2 plays a pivotal role in tumor progression .
Case Study: HNSCC Treatment
A study evaluated the effects of this compound on HNSCC cells. The results indicated:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed at concentrations correlating with the IC50 values.
- Mechanism of Action : The compound induced apoptosis and inhibited migration of cancer cells through modulation of the EZH2 pathway.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound suggest favorable absorption and distribution characteristics due to its lipophilicity. This property may enhance its bioavailability and therapeutic efficacy.
Future Directions
Given the promising biological activities observed in preclinical studies, further research is warranted to explore:
- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with EZH2 and other potential targets.
- In Vivo Studies : Evaluating its efficacy in animal models to assess therapeutic potential and safety profiles.
- Structural Modifications : Investigating derivatives with altered substituents to optimize potency and selectivity.
Q & A
Q. What are the key structural features of N-(2,2,2-trifluoroethyl)-1H-indole-3-carboxamide that contribute to its biological activity?
The compound’s activity stems from two critical motifs:
- Indole core : Facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets (e.g., EZH2’s SAM-binding site) .
- Trifluoroethyl group : Enhances binding via hydrophobic interactions and metabolic stability due to fluorine’s electronegativity and steric effects .
Methodologically, molecular docking studies and mutagenesis assays can validate these interactions. For example, CPI-1205 (a derivative) shows 100-fold selectivity for EZH2 over other methyltransferases due to its trifluoroethyl moiety .
Q. What synthetic methods are employed to prepare this compound derivatives?
A common approach involves:
Indole-3-carboxylic acid activation : Use coupling agents like EDCl/HOBt or DCC to activate the carboxylic acid group .
Amide bond formation : React with 2,2,2-trifluoroethylamine under reflux in anhydrous DCM or THF .
Purification : Column chromatography (e.g., 10–25% ethyl acetate in hexane) yields pure products (56–70% yields) .
For analogs, substituents on the indole ring (e.g., 5-chloro, 3-hexyl) are introduced via Friedel-Crafts alkylation or Suzuki coupling .
Q. What analytical techniques are used to characterize this compound and its derivatives?
- NMR spectroscopy : and NMR confirm regiochemistry and purity (e.g., δ 7.2–9.0 ppm for indole protons) .
- HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 491.1825 for a derivative) .
- X-ray crystallography : Resolves solid-state forms, as seen in patent applications for related trifluoroethylamide salts .
Advanced Research Questions
Q. How can researchers optimize the inhibitory activity of this compound against EZH2 while minimizing off-target effects?
Key strategies include:
- Substituent modulation : Introducing electron-withdrawing groups (e.g., Cl at position 5) improves potency (IC < 100 nM for EZH2) .
- Selectivity screening : Test against related methyltransferases (e.g., G9a, SETD8) using radioactive -SAM incorporation assays .
- Cellular assays : Validate selectivity via RNA-seq profiling to monitor off-target gene silencing .
Q. What experimental approaches resolve contradictions between in vitro enzyme inhibition data and cellular activity?
Discrepancies may arise from:
- Cellular permeability : Measure intracellular concentrations via LC-MS/MS. For example, CPI-1205 shows reduced cellular uptake compared to DZNep, explaining weaker H3K27me3 reduction despite strong in vitro activity .
- Metabolic stability : Incubate with liver microsomes to assess degradation; trifluoroethyl groups often enhance stability .
- Off-target engagement : Use thermal shift assays to identify non-specific protein binding .
Q. What strategies enhance the pharmacokinetic properties of this compound for in vivo studies?
- Prodrug design : Mask polar groups (e.g., carboxylates) as esters to improve oral bioavailability .
- Formulation optimization : Use lipid-based nanoparticles to enhance solubility, as reported for related indole carboxamides in mycobacterial studies .
- PK/PD modeling : Correlate plasma half-life (e.g., 2–4 hours in mice) with target engagement using H3K27me3 levels in tumor biopsies .
Q. How can researchers design analogs to overcome resistance mutations in EZH2 (e.g., Y641F)?
- Structure-guided design : Use cryo-EM to map mutant EZH2’s SAM-binding pocket.
- Fragment-based screening : Identify scaffolds that restore binding affinity. For example, bulky substituents at position 3 of the indole core compensate for Y641F-induced steric hindrance .
- Resistance profiling : Generate mutant cell lines via CRISPR and test analogs’ IC shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
